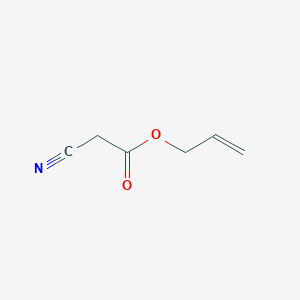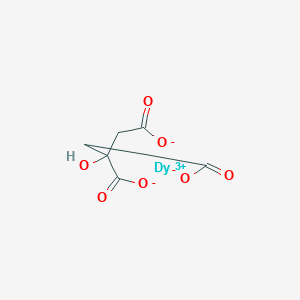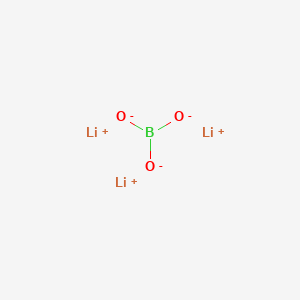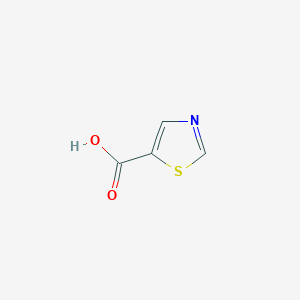
Allylcyanoacetat
Übersicht
Beschreibung
Synthesis Analysis
Allyl cyanoacetate can be synthesized through various methods. One approach involves the nickel-catalyzed carbocyanation of alkynes with allyl cyanides, leading to polysubstituted hexadienenitriles with defined stereo- and regiochemistry (Hirata et al., 2009). Additionally, allylic carbonates and acetates can be cyanated using trimethylsilyl cyanide in the presence of palladium complexes, yielding β,γ-unsaturated carbonitriles (Tsuji et al., 1998).
Molecular Structure Analysis
The molecular structure of allyl cyanoacetate plays a crucial role in its reactivity and the types of reactions it can undergo. Studies have shown that allyl cyanides add across alkynes in the presence of a nickel catalyst, indicating the importance of its molecular structure in facilitating such reactions (Nakao et al., 2006).
Chemical Reactions and Properties
Allyl cyanoacetate participates in various chemical reactions. For instance, it can undergo a palladium-catalyzed deracemization reaction in water, leading to the formation of allylic alcohols (Luessem & Gais, 2003). It also reacts in a palladium-catalyzed, one-pot, three-component synthesis of homoallylic amines from aldehydes, anisidine, and allyl trifluoroacetate (Grote & Jarvo, 2009).
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
Allylcyanoacetat wird häufig bei der Synthese verschiedener organischer Verbindungen verwendet. Seine einzigartige Struktur ermöglicht es ihm, an einer Vielzahl von Reaktionen teilzunehmen, was es zu einem vielseitigen Reagenz in der organischen Synthese macht .
Herstellung von Arzneimitteln
In der pharmazeutischen Industrie kann this compound als Baustein bei der Synthese von pharmazeutischen Wirkstoffen verwendet werden. Seine Reaktivität und seine strukturellen Eigenschaften machen es geeignet, komplexe Molekülstrukturen zu erzeugen .
Polymerproduktion
this compound kann auch bei der Herstellung von Polymeren verwendet werden. Die Cyanogruppe (-CN) in der Verbindung kann an Polymerisationsreaktionen teilnehmen, was zur Bildung von Polymeren mit spezifischen Eigenschaften führt .
Herstellung von Farbstoffen und Pigmenten
Die Cyanogruppe in this compound kann mit verschiedenen Verbindungen reagieren, um farbige Produkte zu bilden. Daher kann es bei der Synthese von Farbstoffen und Pigmenten verwendet werden .
Katalysator in chemischen Reaktionen
this compound kann in bestimmten chemischen Reaktionen als Katalysator wirken. Beispielsweise kann es die Reaktionsgeschwindigkeit beschleunigen, indem es einen alternativen Reaktionsweg mit niedrigerer Aktivierungsenergie bereitstellt .
Forschung und Entwicklung
In Forschung und Entwicklung wird this compound als Standardreagenz in verschiedenen Experimenten verwendet, um seine Reaktivität, Stabilität und andere Eigenschaften zu verstehen .
Wirkmechanismus
Target of Action
Allyl cyanoacetate is primarily used as a reagent in organic synthesis . It is involved in the formation of biologically active compounds through the process of cyanoacetylation . The primary targets of Allyl cyanoacetate are various substituted aryl or heteryl amines .
Mode of Action
Allyl cyanoacetate interacts with its targets (amines) through a process known as cyanoacetylation . This process involves the treatment of amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . In another reaction, Allyl cyanoacetate can undergo an Ir-catalyzed double allylic alkylation reaction with electrophilic π-allyl-Ir species, producing various pseudo-C2-symmetrical cyanoacetate derivatives .
Biochemical Pathways
The biochemical pathways affected by Allyl cyanoacetate primarily involve the synthesis of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions . The diverse biological activities reported for many derivatives of cyanoacetamide have also drawn the attention of biochemists .
Result of Action
The result of Allyl cyanoacetate’s action is the formation of various biologically active compounds, including a variety of heterocyclic compounds . These compounds can have diverse biological activities, which can be beneficial in the field of medicinal chemistry .
Action Environment
The action of Allyl cyanoacetate can be influenced by various environmental factors, including the reaction conditions (such as temperature and solvent) and the nature of the amines it interacts with . These factors can affect the yield and stereocontrol of the resulting compounds .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
prop-2-enyl 2-cyanoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-2-5-9-6(8)3-4-7/h2H,1,3,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXKCRCGKCOKJEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065425 | |
| Record name | Allyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13361-32-5 | |
| Record name | 2-Propen-1-yl 2-cyanoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13361-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl cyanoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013361325 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid, 2-cyano-, 2-propen-1-yl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allyl cyanoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyl cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.098 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYL CYANOACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6A64N945D8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















